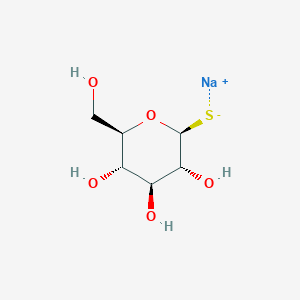

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-thio-β-D-Glucose is an analog of β-D-glucose in which sulfur replaces the hydroxyl group at the one position. The thiol group allows diverse chemical reactions, including click chemistry and polymerization. 1-thio-β-D-Glucose can be labeled with technetium-99m for analytical and diagnostic procedures. It can also be used as a substrate for glucose oxidase, which leads to the production of 1-thio-β-D-gluconic acid.

Mecanismo De Acción

Target of Action

It’s known that this compound is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles .

Mode of Action

1-Thio-beta-D-glucose sodium salt is an analog of beta-D-glucose where sulfur replaces the hydroxyl group at the one position . This modification allows the compound to form a hydrophilic self-assembled monolayer with metal, which stabilizes the lipid bilayer and protects proteins from denaturation .

Biochemical Pathways

It’s known that the compound can be used as a substrate for glucose oxidase, leading to the production of 1-thio-beta-d-gluconic acid .

Pharmacokinetics

Its solubility in water (50 mg/ml) and dmso (10 mg/ml) suggests that it may have good bioavailability .

Result of Action

It’s known that the compound can be labeled with technetium-99m for analytical and diagnostic procedures .

Action Environment

It’s known that the compound decomposes on heating at 130 °c , suggesting that temperature could be a significant environmental factor affecting its stability.

Actividad Biológica

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate is a sulfur-containing carbohydrate derivative that has garnered attention for its potential biological activities. This compound is notable for its structural characteristics and functional groups that may contribute to various pharmacological effects.

- Molecular Formula : C₆H₁₁NaO₅S

- Molecular Weight : 218.20 g/mol

- CAS Number : 1622206-36-3

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thiol group in the molecule may participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are critical in mitigating oxidative stress within cells, which is linked to various chronic diseases.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Cytotoxic Effects

In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death may be linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antioxidant Properties (Journal of Antioxidant Research) | Demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound. |

| Study 2 : Antimicrobial Activity (International Journal of Microbiology) | Showed effectiveness against Gram-positive and Gram-negative bacteria; minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL. |

| Study 3 : Cytotoxicity in Cancer Cells (Cancer Research Journal) | Reported IC50 values of 25 µM for breast cancer cell lines; apoptosis was confirmed via flow cytometry analysis. |

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant properties suggest a role in preventing oxidative damage associated with aging and chronic diseases. Furthermore, the antimicrobial and cytotoxic effects indicate possible applications in treating infections and cancer.

Propiedades

Número CAS |

10593-29-0 |

|---|---|

Fórmula molecular |

C6H12NaO5S |

Peso molecular |

219.21 g/mol |

Nombre IUPAC |

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3-,4+,5-,6+;/m1./s1 |

Clave InChI |

BHHKGFGJKMSQDZ-WNFIKIDCSA-N |

SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na] |

SMILES canónico |

C(C1C(C(C(C(O1)S)O)O)O)O.[Na] |

Apariencia |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

10593-29-0 |

Sinónimos |

1-thio-beta-D-glucose 1-thioglucose 1-thioglucose, (D)-isomer 1-thioglucose, sodium salt beta-D-thioglucose sodium thioglucse |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.